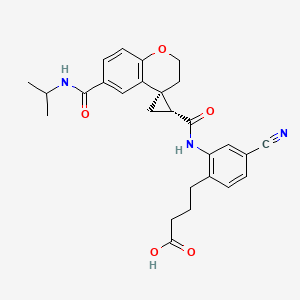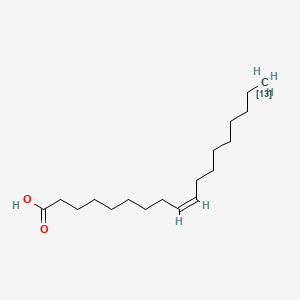
(S)-Tamsulosin-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tamsulosin-d3 (hydrochloride) is a deuterated form of tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the pharmacokinetic properties of the compound. This compound is an alpha-1 adrenergic receptor antagonist, specifically targeting the alpha-1A receptors in the prostate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin-d3 (hydrochloride) involves several steps, including the introduction of deuterium atoms. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in tamsulosin are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of (S)-Tamsulosin-d3 (hydrochloride) typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity.
Types of Reactions:
Oxidation: (S)-Tamsulosin-d3 (hydrochloride) can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms. (S)-Tamsulosin-d3 (hydrochloride) can be reduced under specific conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
(S)-Tamsulosin-d3 (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of tamsulosin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.
Medicine: Utilized in pharmacological research to develop improved formulations of tamsulosin with enhanced properties.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
(S)-Tamsulosin-d3 (hydrochloride) exerts its effects by selectively blocking alpha-1A adrenergic receptors in the prostate. This leads to the relaxation of smooth muscle in the bladder neck and prostate, improving urine flow and reducing symptoms of BPH. The molecular targets include the alpha-1A receptors, and the pathways involved are related to the adrenergic signaling pathway.
Comparaison Avec Des Composés Similaires
Tamsulosin: The non-deuterated form of (S)-Tamsulosin-d3 (hydrochloride).
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Doxazosin: A medication that also targets alpha-1 receptors but has a broader range of applications, including hypertension.
Uniqueness: (S)-Tamsulosin-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and prolonged half-life. This makes it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H29ClN2O5S |
|---|---|
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |
Clé InChI |
ZZIZZTHXZRDOFM-ANZOVPRHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl |
SMILES canonique |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)









![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)



